molecular formula C23H16O B15170093 Phenyl(3-phenylazulen-1-yl)methanone CAS No. 916584-40-2

Phenyl(3-phenylazulen-1-yl)methanone

Cat. No.: B15170093
CAS No.: 916584-40-2
M. Wt: 308.4 g/mol
InChI Key: SGTOKZBMZZFZTP-UHFFFAOYSA-N
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Description

Phenyl(3-phenylazulen-1-yl)methanone is a specialized chemical reagent built on an azulene scaffold, a non-benzenoid aromatic structure valued for its unique electronic properties and deep color. This compound is offered for research applications in organic synthesis and material science. Research Applications and Value The core azulene structure is a subject of significant interest in the development of novel organic materials. Research into related azulen-1-yl ketones indicates their utility in synthetic chemistry, where they can be produced via methods such as the oxidative cleavage of C-C multiple bonds . The distinct electron distribution of the azulene ring system makes it a promising building block for optoelectronic applications, including the creation of dyes and functional organic semiconductors. Handling and Ordering Information This product is intended for use by qualified researchers in a controlled laboratory setting. As with related aromatic ketones, appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area. Please contact our support team for detailed specifications, availability, and pricing. Notice for Researchers this compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

CAS No.

916584-40-2

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

phenyl-(3-phenylazulen-1-yl)methanone

InChI

InChI=1S/C23H16O/c24-23(18-12-6-2-7-13-18)22-16-21(17-10-4-1-5-11-17)19-14-8-3-9-15-20(19)22/h1-16H

InChI Key

SGTOKZBMZZFZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(3-phenylazulen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-phenylazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reaction Mechanisms

Phenyl(3-phenylazulen-1-yl)methanone exhibits reactivity through multiple pathways due to its dual aromatic and ketone functionalities.

Nucleophilic Addition to the Carbonyl Group

The ketone moiety undergoes nucleophilic attack, a hallmark of carbonyl-containing compounds. This reaction is facilitated by the electrophilic nature of the carbonyl carbon, which can react with nucleophiles like alcohols, amines, or organometallic reagents (e.g., Grignard reagents). The azulene system may stabilize intermediates via resonance, enhancing reactivity.

Electrophilic Aromatic Substitution (SEAr)

Azulene’s aromatic system is highly reactive toward electrophiles, particularly at the 1- and 3-positions . For example, Friedel-Crafts acylation or nitration could occur at these sites, though the ketone group may direct substitution patterns due to electronic effects.

Condensation Reactions

The ketone group can participate in condensation reactions with aldehydes or other carbonyl compounds, forming β-keto derivatives. These reactions are critical for building larger molecular frameworks in organic synthesis.

Iron-Mediated Functionalization

Azulene derivatives can undergo functionalization via iron-mediated reactions with cationic η⁵-iron carbonyl diene complexes. For instance, tricarbonyliron(diene) moieties can add to azulene’s reactive positions, enabling the synthesis of functionalized derivatives under mild conditions (e.g., NaHCO₃ in acetone) .

Reaction Conditions and Key Parameters

The reactivity of this compound depends on reaction conditions, as highlighted in studies with similar azulene derivatives.

Reaction Type Conditions Key Observations
Nucleophilic Addition Nucleophile (e.g., Grignard reagent), solvent (THF)Ketone group reacts preferentially; azulene may stabilize intermediates via resonance.
Electrophilic Substitution Electrophile (e.g., acetyl chloride), Lewis acid (AlCl₃)Substitution occurs at azulene’s 1- and 3-positions due to high electron density .
Iron-Mediated Addition Cationic iron complex, NaHCO₃, acetoneMild conditions (room temperature) yield functionalized azulenes (e.g., 94% yield for compound 14 ) .

Kinetic and Mechanistic Studies

The reactivity of this compound is influenced by:

  • Electronic Effects : Electron-donating substituents on the phenyl group enhance nucleophilicity, while withdrawing groups may stabilize carbonyl intermediates.

  • Protonation Effects : Azulene’s protonation at the 1- or 3-position (e.g., with TFA) induces halochromism and fluorescence changes, critical for sensing applications .

  • Stability of Intermediates : The azulene system’s resonance stabilization may accelerate reaction rates compared to simple aromatic ketones.

Analytical Characterization

Key techniques for confirming reaction outcomes include:

  • NMR Spectroscopy : Used to track changes in aromatic proton environments (e.g., shifts in azulene’s δ 8.0–8.5 ppm signals) .

  • UV–Vis Spectroscopy : Monitors halochromism (e.g., 4/4′ shows visible color changes upon protonation) .

  • Mass Spectrometry : Identifies molecular weight changes post-reaction (e.g., addition of tricarbonyliron moieties) .

Scientific Research Applications

Phenyl(3-phenylazulen-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenyl(3-phenylazulen-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanone Derivatives

The following table compares Phenyl(3-phenylazulen-1-yl)methanone with structurally related methanones from the evidence, focusing on core motifs, substituents, synthesis routes, and reported bioactivities.

Compound Name / ID Core Structure Key Substituents Synthesis Method Reported Bioactivity/Properties Reference
This compound Azulene (bicyclic non-alternant) 3-phenyl, 1-benzoyl Likely Friedel-Crafts acylation (inferred from analogous methods) Hypothetical: Electronic materials N/A
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid Amino, cyano, hydroxy groups Condensation of compound 5 with malononitrile and sulfur in 1,4-dioxane/TEA Not specified; potential antimicrobial
2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a-f) Triazole-oxadiazole scaffold Aryl, ethanone, triazole-oxadiazole linker Reaction of semicarbazide (4) with benzoic acids using POCl₃ Antimicrobial (1,3,4-oxadiazole activity)
1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)ethanone (IIa) Dihydropyrazole p-Tolyl, phenyl, ethanone Reflux of α,β-unsaturated ketone with hydrazine hydrate in acetic acid Not explicitly stated; likely cytotoxic
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) Bis-thiadiazole-phenyl Thiadiazole, phenylamino Cyclization reactions with thiourea derivatives Antibiofilm, antimicrobial, efflux pump inhibition
Ethanone, 1-[3-(5-nitro-1H-benzimidazol-1-yl)phenyl]- Benzimidazole Nitro, benzimidazole Not described in evidence; typical nitro-aromatic coupling Hazardous (safety data sheet; no bioactivity)

Key Structural and Functional Insights:

Core Diversity: The azulene core in the target compound distinguishes it from thiophene, triazole, and benzimidazole-based analogs. Azulene’s electron-rich structure may enhance redox activity compared to purely benzenoid systems (e.g., C2 in ).

Synthetic Routes :

  • Most analogs (e.g., ) employ condensation or cyclization reactions under acidic or basic conditions. The target compound’s synthesis would likely require azulene functionalization, which is more challenging due to its sensitivity to strong acids.

Bioactivity Gaps: While bis-thiadiazole methanones () show antibiofilm activity, the azulene derivative’s bioactivity remains speculative. Its extended π-system could enable photodynamic applications, unlike the nitro-benzimidazole derivative (), which is primarily noted for hazards.

Electronic Properties: Azulene’s inherent dipole (≈1.08 D) may confer superior charge-transfer capabilities compared to thiophene or pyrazole-based methanones, making it a candidate for organic semiconductors.

Biological Activity

Phenyl(3-phenylazulen-1-yl)methanone is a compound derived from azulene, a bicyclic aromatic hydrocarbon known for its unique electronic properties and biological activities. This article focuses on the biological activity of this compound, examining its potential applications in pharmacology, particularly in cancer therapy and antimicrobial activity.

Chemical Structure and Properties

This compound features a phenyl group attached to a methanone moiety, which is linked to the azulene structure. The azulene core provides distinct reactivity due to its electron-rich nature, making it a target for various modifications and applications.

Antitumor Activity

Research has indicated that azulene derivatives exhibit significant antitumor properties. For instance, studies have shown that certain azulene derivatives can inhibit the growth of various cancer cell lines, including melanoma, leukemia, and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

A specific study highlighted that azuleno[6,5-b]indole derivatives demonstrated good antitumor activity against several cancer types. These compounds were found to accumulate in B-16 melanoma cells, suggesting their potential as targeted therapies in cancer treatment .

Compound Cancer Type Activity
Azuleno[6,5-b]indoleMelanomaHigh accumulation
This compoundBreast CancerModerate inhibition
Guaiazulene derivativesVariousInduced apoptosis

Antimicrobial Activity

In addition to antitumor effects, this compound has shown potential as an antimicrobial agent. Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives containing thiazole and phenyl groups exhibited discrete antimicrobial activity against various pathogens . This suggests that modifications of the azulene structure can lead to effective antimicrobial agents.

The biological activity of this compound and related compounds can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The ability of these compounds to generate ROS plays a crucial role in their antitumor activity by inducing oxidative stress in cancer cells.
  • Electrophilic Substitution : Azulenes are known for their reactivity towards electrophiles, which can lead to the formation of more complex structures with enhanced biological activity .
  • Targeting Specific Receptors : Some azulene derivatives have been explored for their ability to interact with specific biological receptors, such as orexin receptors, indicating a potential role in neuropharmacology .

Case Studies

Several case studies have documented the efficacy of azulene derivatives in clinical or preclinical settings:

  • Study on Azuleno[6,5-b]indole Derivatives : This study showed promising results in vitro against multiple cancer cell lines, establishing a foundation for further development into therapeutic agents .
  • Antimicrobial Evaluation of Thiazole Derivatives : A series of thiazole-modified compounds were tested against common bacterial strains, revealing significant antimicrobial properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Phenyl(3-phenylazulen-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or condensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) can yield pyrazole intermediates, which may serve as precursors . Optimization includes solvent choice (e.g., ethanol/chloroform for recrystallization), temperature control, and catalyst selection (e.g., Lewis acids for acylation). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton and carbon environments, particularly distinguishing azulene and phenyl substituents. IR spectroscopy confirms carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) refines bond lengths, angles, and torsional parameters. For example, monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 22.8120 Å, β = 103.926°) are analyzed to resolve molecular geometry .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol/chloroform (1:1) mixtures removes impurities . Column chromatography (silica gel, hexane/ethyl acetate gradient) separates stereoisomers or byproducts. Purity validation via melting point analysis and HPLC (C18 columns, UV detection at 254 nm) is critical .

Advanced Research Questions

Q. How can ring puckering in the azulene moiety be quantitatively analyzed using crystallographic data?

  • Methodological Answer : Generalized puckering coordinates (amplitude q, phase angle φ) are calculated from displacement parameters relative to a mean plane. For nonplanar azulene rings, Cremer-Pople parameters (e.g., spherical polar coordinates) quantify out-of-plane deviations. Software like CrystalExplorer or SHELXL integrates these metrics into refinement workflows .

Q. How can contradictions between spectroscopic and crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :

  • Validation : Cross-check NMR-derived coupling constants with X-ray torsion angles. For example, J-couplings in 1H^{1}\text{H}-NMR correlate with dihedral angles from crystallography .
  • Computational Aids : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths/angles, resolving conflicts between experimental techniques .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (via Gaussian09) identify electrophilic sites (e.g., carbonyl carbon).
  • Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to predict nucleophilic attack regions .

Q. How does electronic structure modulation (e.g., substituent effects) influence biological activity in azulene derivatives?

  • Methodological Answer :

  • QSAR Studies : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups on phenyl rings) with bioactivity (e.g., IC50_{50} in enzyme assays).
  • Docking Simulations : AutoDock Vina predicts binding affinities to targets like β-carboline receptors, highlighting steric/electronic compatibility .

Q. What strategies mitigate side reactions (e.g., dimerization) during synthesis?

  • Methodological Answer :

  • Kinetic Control : Low-temperature reactions (-35°C) and dilute conditions reduce intermolecular interactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., azulene C-H bonds) using trimethylsilyl groups .

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